N-Fmoc-N-cyclopentylglycine is classified as a protected amino acid. The Fmoc (fluorenylmethoxycarbonyl) group serves as a temporary protective group for the amino functionality during peptide synthesis. This compound is part of a larger class of N-Fmoc amino acids that are widely used in solid-phase peptide synthesis due to their stability and ease of handling . Cyclopentylglycine itself is an interesting amino acid derivative that can influence the conformational properties of peptides due to its unique cyclopentane ring structure.
The synthesis of N-Fmoc-N-cyclopentylglycine typically involves several key steps:
A specific method described involves an SN2 displacement reaction where bromoglycinate reacts with an organometallic reagent, followed by epimerization to yield racemic N-Fmoc-N-cyclopentylglycine . This method highlights the versatility of synthetic approaches available for preparing this compound.
N-Fmoc-N-cyclopentylglycine has a distinct molecular structure characterized by:
The molecular formula for N-Fmoc-N-cyclopentylglycine is typically represented as , indicating a complex structure that combines elements of both aromatic and aliphatic chemistry.
N-Fmoc-N-cyclopentylglycine can participate in various chemical reactions typical for amino acids:
These reactions are crucial for developing more complex peptide structures that incorporate N-Fmoc-N-cyclopentylglycine.
The mechanism of action for N-Fmoc-N-cyclopentylglycine primarily relates to its role in peptide synthesis:
This mechanism allows for high fidelity in synthesizing peptides while maintaining the integrity of sensitive functional groups.
N-Fmoc-N-cyclopentylglycine exhibits several notable physical and chemical properties:
These properties are critical when considering N-Fmoc-N-cyclopentylglycine's application in laboratory settings.
N-Fmoc-N-cyclopentylglycine is primarily used in:
Non-proteinogenic amino acids serve as precision tools in peptide engineering, enabling the rational design of molecules that overcome inherent limitations of natural peptide scaffolds. Unlike their proteinogenic counterparts, these synthetic building blocks confer tailored biophysical properties—including enhanced metabolic stability, improved membrane permeability, and target specificity—by introducing structural features not found in the canonical 20 amino acids. Among these engineered residues, cycloalkyl-modified glycines represent a critically important subclass. Their aliphatic ring systems impose conformational restrictions that stabilize specific peptide secondary structures essential for biological activity. The cyclopentyl moiety in particular occupies a strategic niche: large enough to enforce significant backbone constraints yet small enough to maintain synthetic accessibility and integration into complex peptide sequences. This balance makes derivatives like N-Fmoc-N-cyclopentylglycine indispensable for developing next-generation peptide therapeutics.
The cyclopentyl group in N-cyclopentylglycine derivatives exerts profound effects on peptide conformation through steric bulk and hydrophobic interactions:
Steric Gating Effects: The cyclopentane ring’s rigid aliphatic structure restricts rotation around the Cα–N bond, reducing the entropy penalty upon binding to biological targets. This preorganization significantly enhances binding affinity (Ki values often improve 5-10 fold versus linear analogs) by minimizing unfavorable conformational changes during target engagement [5].
Hydrophobic Core Formation: With a ClogP ~3.0, the cyclopentyl group drives hydrophobic collapse in aqueous environments, facilitating helix or turn formation critical for receptor interactions. This hydrophobicity exceeds that of phenylalanine (ClogP ~2.0) while avoiding the excessive rigidity of smaller rings like cyclopropyl [6].
Backbone Angle Modulation: X-ray crystallography reveals that cyclopentylglycine incorporation favors φ/ψ angles near –60°/ –40°, positioning it within the β-sheet region of Ramachandran space. This contrasts with natural glycine’s extreme flexibility and supports stable turn motifs resistant to protease degradation [5] [10].
Table 1: Steric and Physicochemical Properties of Key Cycloalkyl Glycines
Amino Acid Derivative | Ring Size | Steric Parameter (Es) | ClogP | Preferred Secondary Structure |
---|---|---|---|---|
N-Fmoc-N-cyclopropylglycine | 3-membered | –1.32 | 2.2 | Extended strands |
N-Fmoc-N-cyclopentylglycine | 5-membered | –0.98 | 3.0 | β-turns, helices |
N-Fmoc-N-cyclohexylglycine | 6-membered | –0.79 | 3.5 | Helices |
Fmoc-phenylglycine | Aromatic | –0.70 | 2.8 | Variable |
Data consolidated from chemical property databases and crystallographic analyses [1] [6].
The adoption of Fmoc-SPPS revolutionized peptide chemistry by providing a base-labile protecting group strategy orthogonal to acid-labile side-chain protections. For cyclopentylglycine integration, this evolution enabled three critical advances:
Suppression of Side Reactions: Standard Fmoc deprotection uses 20% piperidine/DMF, but aspartimide formation plagues sequences like -Asp-Cpg-Gly-. Modified protocols employing 0.1M Oxyma/1M DIC in DMF with deprotection times shortened to 3 × 1-minute piperidine treatments minimize this risk while maintaining >98% coupling efficiency [4] [9].
Orthogonal Protection for Challenging Residues: Cyclopentylglycine’s secondary amine necessitates N-Fmoc protection. The Fmoc group’s UV activity (λ=301 nm) allows real-time monitoring of deprotection—essential for low-yielding couplings common with bulky residues [4].
Table 2: Key Advances Enabling Robust Incorporation of Cyclopentylglycine in Fmoc-SPPS
Innovation | Impact on Cyclopentylglycine SPPS | Technical Basis |
---|---|---|
High-Purity Fmoc-Amino Acids | Prevents deletion sequences caused by acetic acid impurities | RP-HPLC purification ≥99%; acetic acid <200 ppm [4] |
Pseudoproline Dipeptides | Disrupts aggregation in sequences containing multiple Cpg residues | Introduces turn mimics that improve solvation/coupling yields [4] |
Advanced Coupling Reagents | Enables near-quantitative acylation of sterically hindered Cpg residues | DIC/Oxyma generates low-epimerization active esters [4] [10] |
Microwave-Assisted SPPS | Reduces Cpg coupling times from hours to minutes | Controlled dielectric heating at 50°C [4] |
N-Fmoc-N-cyclopentylglycine (CAS: 1343040-07-2; 220497-61-0) addresses four persistent challenges in peptide therapeutic development:
Protease Resistance: The tertiary α-carbon in cyclopentylglycine blocks chymotrypsin-like protease cleavage by sterically excluding the residue from the S1 pocket. Half-life increases of >300% versus isoleucine-containing controls have been documented in serum stability assays [5].
Bioavailability Enhancement: Cyclopentylglycine’s logD7.4 ~1.5 balances hydrophilicity for solubility (≥5 mM in DMSO) and membrane permeability (PAMPA Pe >1 × 10−6 cm/s). This enables oral bioavailability in cyclic peptides like somatostatin analogs [6] [8].
Target-Specific Potency: In angiotensin II receptor antagonists, cyclopentylglycine substitution at position 8 yields IC50 < 1 nM—a 50-fold improvement over native sequence—by optimizing hydrophobic contacts with the AT1 receptor subpocket [10].
Conformational Control for Bioconjugation: The cyclopentyl group’s chemical orthogonality supports "click" modifications. Azide-functionalized Cpg derivatives enable CuAAC bioconjugation (e.g., PEGylation, fluorophore tagging) without perturbing peptide folding .
Table 3: Structure-Activity Relationships of Cyclopentylglycine in Therapeutic Peptides
Application | Peptide Context | Effect of Cyclopentylglycine Substitution | Structural Rationale |
---|---|---|---|
Neurokinin-1 Antagonists | Replace Leu9 | 8-fold ↑ binding affinity; t1/2 ↑ from 1.2 → 4.7 h (rat plasma) | Enhanced hydrophobic contact with TM5/VII helices; protease resistance |
HDAC Inhibitors | Cyclic tetrapeptide scaffold | IC50 = 11 nM (vs 230 nM for natural analog) | Enforces bioactive cis-trans-trans-trans conformation [10] |
GLP-1 Analogues | Position 16 | Maintains cAMP activation EC50 ~0.2 nM with ↑ Cmax (oral) | Stabilizes β-turn without steric clash at GLP-1R binding interface |
SFTI-1 Therapeutics | Disulfide bridge replacement | Retains 94% trypsin inhibitory activity vs. wild-type | 1,5-triazole mimic maintains loop geometry |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1